molecular formula C26H24FNO4S B3018130 1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one CAS No. 866844-90-8

1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one

Cat. No.: B3018130
CAS No.: 866844-90-8
M. Wt: 465.54
InChI Key: RSCZBNACTNYENB-UHFFFAOYSA-N
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Description

The compound 1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a quinolinone derivative characterized by:

  • A 3-fluorobenzyl group at position 1 of the quinolinone core.
  • A 4-isopropylphenyl sulfonyl moiety at position 2.
  • A 6-methoxy substituent on the quinolinone ring.

The 3-fluorobenzyl group may enhance metabolic stability, while the bulky 4-isopropylphenyl sulfonyl moiety could influence steric interactions in binding pockets .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO4S/c1-17(2)19-7-10-22(11-8-19)33(30,31)25-16-28(15-18-5-4-6-20(27)13-18)24-12-9-21(32-3)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCZBNACTNYENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include 3-fluorobenzyl chloride, 4-isopropylbenzenesulfonyl chloride, and 6-methoxyquinoline. The synthetic route may involve:

    Nucleophilic substitution: Reacting 3-fluorobenzyl chloride with 6-methoxyquinoline in the presence of a base to form the intermediate 1-(3-fluorobenzyl)-6-methoxyquinoline.

    Sulfonylation: Treating the intermediate with 4-isopropylbenzenesulfonyl chloride in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication or transcription. The sulfonyl group may enhance the compound’s binding affinity to certain proteins, influencing their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their differences are summarized below:

Compound Name Benzyl Substituent Sulfonyl Group Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Activity
1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one (Target) 3-fluoro 4-isopropylphenyl methoxy C₂₇H₂₅FNO₄S 490.56 N/A (hypothesized stability)
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 4-chloro 4-isopropylphenyl ethoxy C₂₇H₂₆ClNO₄S 496.02 Higher molecular weight, chloro substitution
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one 4-chloro 4-ethylphenyl methoxy C₂₅H₂₁ClNO₄S 474.96 Smaller sulfonyl substituent (ethyl vs. isopropyl)
6-Fluoro-1-(3-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]-4(1H)-quinolinone 3-methyl 4-methylphenyl fluoro C₂₄H₂₁FNO₃S 422.50 Fluoro at position 6, methyl groups reduce steric bulk
1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one 2-chloro 4-isopropylphenyl methoxy C₂₆H₂₃ClNO₄S 493.00 Chloro substitution at ortho position on benzyl
Key Observations:

Benzyl Substituent Position and Halogenation: The 3-fluorobenzyl group in the target compound contrasts with 4-chloro () and 2-chloro () analogs. Fluorine’s electronegativity may improve binding affinity compared to chloro or methyl groups .

Sulfonyl Group Modifications :

  • The 4-isopropylphenyl sulfonyl group in the target compound is bulkier than 4-methylphenyl () or 4-ethylphenyl () variants. This bulk may enhance selectivity for hydrophobic binding pockets .

Position 6 Substituents: The 6-methoxy group in the target compound is replaced by ethoxy () or fluoro (). Methoxy’s electron-donating properties could modulate electronic effects on the quinolinone ring .

Biological Activity

The compound 1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and empirical findings from recent studies.

Synthesis

The synthesis of 1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one typically involves multi-step reactions starting from readily available quinoline precursors. The synthetic pathway often includes:

  • Formation of the Quinoline Core : Utilizing appropriate reagents to construct the quinoline structure.
  • Introduction of Functional Groups : Attaching the fluorobenzyl and isopropylphenyl sulfonyl moieties through nucleophilic substitution reactions.
  • Final Modifications : Refining the compound to enhance its biological activity and solubility.

Antiproliferative Effects

Recent studies have demonstrated that quinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one have shown promising results in inhibiting cell growth in breast carcinoma (MCF-7) and other cancer types.

CompoundCell LineIC50 (µM)Mechanism
1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-oneMCF-7TBDInduces apoptosis
Related Quinoline DerivativeA-5940.57Caspase activation

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Studies indicate that the compound activates key apoptotic pathways, including caspase activation. For example, it has been shown to increase caspase-3 levels significantly in treated cancer cells compared to controls .
  • Inhibition of Key Oncogenic Pathways : The compound may act as a multi-target inhibitor affecting pathways such as EGFR and BRAF, which are crucial in various cancers .

Study 1: Antiproliferative Activity

A study evaluated several quinoline derivatives for their antiproliferative effects against four different cancer cell lines. The results indicated that compounds with similar structures to 1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one exhibited GI50 values ranging from 22 nM to 31 nM, indicating potent anticancer properties .

Study 2: Apoptotic Assays

In another investigation, compounds were tested for their ability to induce apoptosis in MCF-7 cells. The results showed significant increases in apoptotic markers compared to untreated controls, suggesting that these compounds could be effective in cancer therapy by promoting programmed cell death .

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